5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in thiophene chemistry, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the application, but typically involve binding to active sites or altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog without the bromine and hydroxy phenyl groups.
5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom and the hydroxy phenyl group in 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S3/c1-19-10-4-2-9(3-5-10)11(16)8-15-21(17,18)13-7-6-12(14)20-13/h2-7,11,15-16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMSENBTQYQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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